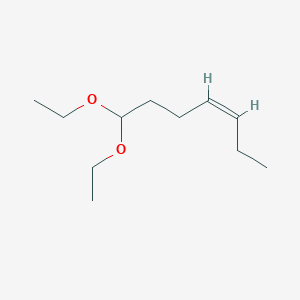

4-Heptenal diethyl acetal

Description

Contextualization within Acetal (B89532) Functional Group Chemistry

Acetals are geminal-diether derivatives of aldehydes or ketones. organicchemistrytutor.combyjus.com They are formed by the reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst. organicchemistrytutor.comfiveable.me This reaction is reversible, and acetals can be hydrolyzed back to their parent aldehyde or ketone and alcohol by treatment with aqueous acid. organicchemistrytutor.comfiveable.me

A key feature of acetals is their stability under neutral or basic conditions, which makes them excellent protecting groups for carbonyls in organic synthesis. fiveable.meymerdigital.com This allows for chemical transformations to be carried out on other parts of a molecule without affecting the carbonyl group. fiveable.me

The general structure of an acetal is R₂C(OR')₂. byjus.com Historically, the term "ketal" was used for acetals derived from ketones, but current IUPAC nomenclature classifies ketals as a subset of acetals. organicchemistrytutor.comwikipedia.org Acetals can be acyclic or cyclic, with cyclic acetals often being more stable, especially when forming five- or six-membered rings. organicchemistrytutor.com

Historical Trajectories and Milestones in Chemical Research of Related Acetals

The study of acetals dates back to the 19th century. A significant milestone in the broader field of polymer chemistry involving a related structure was the work of German chemist Hermann Staudinger in the 1920s. polymershapes.comwikipedia.org He studied the polymerization of formaldehyde (B43269), which led to the understanding of polyoxymethylene (POM), a polyacetal. polymershapes.comwikipedia.org However, these early polymers lacked thermal stability. polymershapes.com

In the 1950s, researchers at DuPont made significant advances. polymershapes.comwikipedia.org R.N. MacDonald is credited with the synthesis of high-molecular-weight POM. polymershapes.comwikipedia.org A crucial breakthrough came from Stephen Dal Nogare, who discovered a method to create a heat-stable POM by reacting the hemiacetal ends with acetic anhydride (B1165640), making the material commercially viable. polymershapes.comwikipedia.org This led to the introduction of the acetal resin Delrin by DuPont in 1960. wikipedia.org

In the context of flavor and fragrance, acetals have been recognized for their contribution to the sensory properties of foods and beverages. ymerdigital.com Research has focused on their synthesis, often employing green chemistry principles with various catalysts to achieve efficient and environmentally friendly production. ymerdigital.com

Isomeric Considerations and Stereochemical Research (e.g., cis and trans isomers of 4-Heptenal (B13408354) Diethyl Acetal)

The presence of a double bond in the carbon chain of 4-heptenal diethyl acetal gives rise to geometric isomerism, specifically cis (Z) and trans (E) isomers. ontosight.aiontosight.ai The spatial arrangement of the substituents around the double bond significantly influences the molecule's physical and chemical properties. ontosight.aiontosight.ai

The (E)-isomer, or trans-4-heptenal diethyl acetal, has the higher-priority groups on opposite sides of the double bond. ontosight.ai Conversely, the (Z)-isomer, or cis-4-heptenal (B146815) diethyl acetal, has these groups on the same side. ontosight.ai Commercially available this compound is often a mixture of these two isomers. thegoodscentscompany.comfragranceu.com For instance, some products are specified to contain approximately 75-79% of the (Z)-isomer and 19-21% of the (E)-isomer. thegoodscentscompany.com

The specific stereochemistry is crucial for its application, particularly in the flavor and fragrance industry, where different isomers can elicit distinct sensory responses. thegoodscentscompany.comontosight.ai Research in this area focuses on stereoselective synthesis methods to produce the desired isomer in high purity.

Compound Data

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | (E)-4-Heptenal diethyl acetal; (Z)-4-Heptenal diethyl acetal; 7,7-diethoxyhept-3-ene | C₁₁H₂₂O₂ | 186.29 | 18492-65-4 ((Z)-isomer), 18492-66-5 ((E)-isomer) |

| Formaldehyde | Methanal | CH₂O | 30.03 | 50-00-0 |

| Polyoxymethylene | POM; Acetal; Polyacetal | (CH₂O)n | Variable | 9002-81-7 |

| Delrin | - | (CH₂O)n | Variable | 9002-81-7 |

| Acetic Anhydride | Ethanoic anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |

Interactive Data Table

Please note: The following is a simplified, non-functional representation of an interactive data table.

| Property | (E)-4-Heptenal Diethyl Acetal | (Z)-4-Heptenal Diethyl Acetal |

|---|---|---|

| Boiling Point | ~90-93 °C at 15-25 mmHg fragranceu.com | ~90-93 °C at 15-25 mmHg fragranceu.com |

| Specific Gravity | ~0.840-0.860 @ 25°C fragranceu.com | ~0.840-0.860 @ 25°C fragranceu.com |

| Refractive Index | ~1.420-1.440 @ 20°C fragranceu.com | ~1.420-1.440 @ 20°C fragranceu.com |

| Odor Profile | Fatty, creamy fragranceu.com | Fatty, creamy fragranceu.com |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7,7-diethoxyhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOALWZNGHWYCRG-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885051 | |

| Record name | (3Z)-7,7-Diethoxy-3-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odour | |

| Record name | 4-Heptenal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

93.00 °C. @ 15.00 mm Hg | |

| Record name | 7,7-Diethoxy-3-heptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 7,7-Diethoxy-3-heptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Heptenal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840-0.860 | |

| Record name | 4-Heptenal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18492-65-4 | |

| Record name | (3Z)-7,7-Diethoxy-3-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18492-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptenal diethyl acetal, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018492654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptene, 7,7-diethoxy-, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-7,7-Diethoxy-3-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-7,7-diethoxyhept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTENAL DIETHYL ACETAL, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U0N38Q28S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7,7-Diethoxy-3-heptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Heptenal Diethyl Acetal

De Novo Synthesis of 4-Heptenal (B13408354) Diethyl Acetal (B89532)

Traditionally, the synthesis of acetals is achieved using homogeneous acid catalysts. mdpi.com Common catalysts in this category include mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as strong organic acids like p-toluenesulfonic acid (PTSA). mdpi.com The mechanism involves the protonation of the carbonyl oxygen of 4-heptenal by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an ethanol (B145695) molecule. This initial attack forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second ethanol molecule then attacks this carbocation, and subsequent deprotonation yields the final 4-heptenal diethyl acetal product. A key challenge in this method is the need to remove the water byproduct to prevent the reverse reaction, often accomplished using a Dean-Stark apparatus. researchgate.net While effective, these homogeneous catalysts can be corrosive, difficult to separate from the reaction mixture, and can generate significant waste, posing environmental concerns. mdpi.com

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. mdpi.com Heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, which aligns with the principles of green chemistry. acs.org

A variety of solid acids have proven effective for acetalization reactions, which are applicable to the synthesis of this compound. These include:

Zeolites: Materials like high silica (B1680970) Hβ zeolite have been successfully used for the acetalization of aldehydes and ketones. unn.edu.ng Their well-defined pore structures can offer shape selectivity, and their acidity can be tuned.

Metal Oxides: Mixed metal oxides, such as niobium-aluminum oxides, have been employed as catalysts for acetalization. unn.edu.ng A novel mesoporous composite of molybdenum-doped titanium dioxide/reduced graphene oxide has demonstrated excellent catalytic activity for acetalization at room temperature. osti.gov

Metal Phosphates: Metal (IV) phosphates have been reported as efficient solid acid catalysts for the acetalization of various carbonyl compounds. unn.edu.ng

Acid-Treated Clays (B1170129): Montmorillonite clays treated with acid have been used as eco-friendly catalysts in the formation of cyclic acetals. researchgate.net

The use of these heterogeneous systems simplifies the work-up procedure, as the catalyst can be removed by simple filtration. acs.org

Table 1: Examples of Heterogeneous Catalysts for Acetalization

| Catalyst | Carbonyl Compound Example | Alcohol/Diol | Key Findings | Reference |

|---|---|---|---|---|

| High Silica Hβ Zeolite | Glycerol (B35011)/Ketones/Aldehydes | - | Effective for acetalization. | unn.edu.ng |

| Niobium-Aluminum Mixed Oxides | Glycerol/Acetone | - | Catalyzes acetalization. | unn.edu.ng |

| Mo doped TiO₂/rGO | Cyclohexanone | - | >99% GC yield, >99% selectivity, room temp, 30 min. | osti.gov |

| Metal (IV) Phosphates | Carbonyl Compounds | Pentaerythritol | Solid acid catalyst for acetalization. | unn.edu.ng |

| Acid-Treated Montmorillonite | Heptanal | Ethylene (B1197577) Glycol | >90% conversion. | researchgate.net |

The development of catalysts based on abundant, non-noble metals is a significant goal in sustainable chemistry. In the context of acetalization, cobalt-based systems have emerged as highly efficient catalysts. mdpi.com Specifically, a system composed of cobalt(II) chloride (CoCl₂) and dimethylglyoxime (B607122) (DH₂) has been shown to effectively catalyze the acetalization of a wide range of aldehydes and ketones. mdpi.comresearchgate.net

The key to this catalytic system is the in situ generation of a planar tetracoordinate cobaloxime complex, which is the active catalytic species. mdpi.comresearchgate.net This system exhibits excellent catalytic performance under mild, solvent-free conditions. mdpi.comresearchgate.net For instance, the reaction of benzaldehyde (B42025) with propane-1,2-diol or ethane-1,2-diol reached near-full conversion within 3 hours using this catalyst system. researchgate.net The high efficiency is reflected in the turnover frequency (TOF), which can reach as high as 953 h⁻¹. mdpi.com Other non-noble metal systems, such as those based on nickel or cobalt(II) Schiff base complexes, have also been reported as effective chemoselective acetalization catalysts. unn.edu.ng

Table 2: Acetalization of Various Aldehydes Catalyzed by CoCl₂/DH₂ System

| Entry | Carbonyl Compound | Alcohol | CoCl₂ (mol%) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Propane-1,2-diol | 0.5 | 3 | 99.5 | researchgate.net |

| 2 | Benzaldehyde | Ethane-1,2-diol | 0.5 | 3 | 99.6 | researchgate.net |

| 3 | Cyclohexanone | Propane-1,2-diol | 0.1 | 1 | 95.3 | mdpi.comresearchgate.net |

| 4 | Cyclohexanone | Ethane-1,2-diol | 0.5 | 1 | 99.2 | researchgate.net |

Reaction conditions typically at 70°C under 5 KPa pressure. mdpi.comresearchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu The synthesis of acetals, including this compound, has been a fertile ground for the application of these principles. ymerdigital.com Key strategies include the use of reusable heterogeneous catalysts, catalysis by non-toxic and inexpensive metals, and minimizing energy consumption by conducting reactions at ambient temperature and pressure. iwu.edu

Photocatalysis represents a particularly innovative green approach. rsc.org For example, the acetalization of aldehydes has been achieved with high efficiency using organic dyes like Eosin Y or thioxanthenone as photocatalysts, powered by inexpensive household lamps or LEDs. ymerdigital.comrsc.org These reactions are mild and minimize waste generation. researchgate.net Furthermore, the use of environmentally benign catalysts, such as bismuth(III) salts which are non-toxic and inexpensive, exemplifies the move towards safer and more sustainable synthetic methods. iwu.edu

A major tenet of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. iwu.edu Solvent-free, or neat, reaction conditions are therefore highly desirable. Several catalytic systems for acetalization have been successfully implemented without the need for a solvent.

The previously mentioned cobaloxime-catalyzed system is a prime example, operating efficiently under solvent-free conditions. mdpi.comresearchgate.netresearchgate.net This approach not only reduces environmental impact but also simplifies product isolation and purification, as there is no solvent to be removed. Another method involves using perchloric acid adsorbed on silica gel, which can effectively catalyze acetalization under solvent-free conditions using trialkyl orthoformates as both a reactant and a dehydrating agent. organic-chemistry.org The development of such solvent-free methodologies is a significant step towards a more sustainable synthesis of this compound and other related compounds.

Green Chemistry Principles in this compound Synthesis

Utilization of Bio-Based Feedstocks for Acetal Production

The increasing demand for sustainable chemical processes has driven research into the use of bio-based feedstocks for the production of valuable chemicals, including acetals. researchgate.net Biomass, with its high oxygen-to-carbon ratio, provides a rich source of oxygen-containing functional groups like alcohols and aldehydes, which are essential for acetal synthesis. researchgate.net

Glycerol, a major byproduct of biodiesel production, is a prominent bio-based building block for acetal synthesis. mdpi.comresearchgate.net Through acetalization with aldehydes or ketones, glycerol can be converted into cyclic acetals (solketals), which are valuable as fuel additives. mdpi.com While not a direct precursor to the acyclic this compound, the extensive research in glycerol valorization highlights the feasibility of using bio-derived molecules in acetal production. mdpi.comresearchgate.net

More directly relevant to aliphatic acetals, certain bio-based molecules can serve as starting materials. For instance, 10-undecenoic acid and heptanal, both of which can be derived from castor oil's main component, ricinoleic acid, are used to synthesize diol monomers for polyacetal production. rsc.org The use of such renewable precursors demonstrates a viable pathway toward more sustainable manufacturing of acetals and related polymers. researchgate.netrsc.org The principles applied in these syntheses, particularly the acid-catalyzed reaction between a carbonyl compound and an alcohol, are directly applicable to the formation of this compound from bio-derived 4-heptenal and ethanol. rsc.org

Precursor Chemistry and Derivatization Routes to this compound

The primary routes to this compound involve the direct acetalization of its corresponding aldehyde precursor or the derivatization of other aliphatic aldehydes.

The most direct and common method for synthesizing this compound is the reaction of 4-heptenal with two equivalents of ethanol under acidic conditions. libretexts.orgchemistrysteps.com This reaction is a classic example of nucleophilic addition to a carbonyl group. chemistrysteps.com An acid catalyst is typically required to activate the aldehyde's carbonyl group, making it more susceptible to attack by the weakly nucleophilic alcohol. chemistrysteps.com To drive the reaction to completion, the water formed as a byproduct must be removed, often through methods like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves. libretexts.org The reaction is reversible, and the acetal can be hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid. ontosight.ailibretexts.org

The synthesis of this compound is part of a broader class of reactions involving aliphatic aldehydes. inchem.org Various catalysts, including mineral acids, Lewis acids, and solid acid catalysts, can be employed for the acetalization of aliphatic aldehydes. rsc.orgymerdigital.com For instance, a photo-organocatalytic protocol using thioxanthenone as a photocatalyst has been developed for the efficient conversion of a variety of aliphatic aldehydes into their corresponding acetals in high yields. rsc.org

Furthermore, precursors to 4-heptenal itself can be utilized. A patented method describes the preparation of 4-heptynal, which can then be selectively reduced to cis-4-heptenal (B146815). google.com This synthesis involves reacting an alkali metal butynilide with a β-halopropionaldehyde acetal, followed by hydrolysis of the resulting 4-heptynal dialkylacetal. google.com This intermediate, 4-heptynal dialkylacetal, represents a derivatization route where the acetal is formed on a precursor molecule before the final carbon skeleton of 4-heptenal is established.

| Synthetic Route | Precursors | Key Conditions | Product |

| Direct Acetalization | 4-Heptenal, Ethanol | Acid catalyst, Removal of water | This compound |

| Photo-organocatalysis | Aliphatic Aldehydes, Alcohols | Thioxanthenone, Light source | Aliphatic Acetals |

| Derivatization from Alkyne | β-halopropionaldehyde acetal, Alkali metal butynilide | Hydrolysis, Catalytic reduction | 4-Heptenal |

Advanced Synthetic Strategies

Beyond simple acid catalysis, more advanced strategies allow for the control of stereochemistry during acetal formation.

The stereochemistry of this compound, specifically the configuration of the double bond ((E) or (Z)), significantly influences its physical and chemical properties. ontosight.aiontosight.ai The synthesis can be tailored to produce a specific isomer. For example, (Z)-4-heptenal diethyl acetal is noted for its use in balsamic fragrances. thegoodscentscompany.com

The stereoselective formation of acetals is an area of significant research. nih.govrsc.orgnii.ac.jp While specific studies on the chiral synthesis of this compound are not prevalent, general methodologies for stereoselective acetal formation can be applied. These methods often involve the use of chiral auxiliaries or catalysts. For instance, the reaction of enol silyl (B83357) ethers with chiral acetals derived from diols like (-)-(2R,4R)-2,4-pentanediol can proceed with a high degree of diastereoselectivity. nii.ac.jp Rhenium-catalyzed stereoselective transposition of allylic alcohols can also lead to the formation of stereodefined acetals with excellent diastereoselectivities. rsc.org

These advanced strategies underscore the potential to synthesize specific stereoisomers of this compound, which is crucial for applications where molecular geometry dictates function, such as in the fragrance industry or as intermediates in the synthesis of complex chiral molecules. ontosight.ainih.gov

Reaction Mechanism Elucidation in Acetal Formation

The formation of an acetal from an aldehyde and an alcohol under acidic catalysis is a well-established, reversible process that proceeds through a hemiacetal intermediate. libretexts.orgchemistrysteps.comcdnsciencepub.com The detailed mechanism involves several distinct steps:

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. chemistrysteps.comyoutube.com

First Nucleophilic Attack : A molecule of alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.orgyoutube.com

Deprotonation to Form a Hemiacetal : A base (another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding a neutral hemiacetal intermediate. libretexts.orglibretexts.org This hemiacetal is often stable enough to be isolated but is typically an intermediate in the path to the full acetal. libretexts.org

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). chemistrysteps.comyoutube.com

Formation of an Oxocarbenium Ion : The protonated hydroxyl group departs as a water molecule. The resulting species is a resonance-stabilized carbocation, known as an oxocarbenium ion. This step is often the rate-determining step of the reaction. chemistrysteps.comyoutube.commasterorganicchemistry.com

Second Nucleophilic Attack : A second molecule of alcohol attacks the highly electrophilic oxocarbenium ion. chemistrysteps.comyoutube.com

Final Deprotonation : The resulting protonated acetal is deprotonated by a base, yielding the final acetal product and regenerating the acid catalyst, allowing it to participate in another catalytic cycle. libretexts.orglibretexts.org

This entire process is in equilibrium. To favor the formation of the acetal, an excess of the alcohol is used, and the water produced during the reaction is continuously removed. libretexts.org

Role of Acid Activation in Carbonyl Compounds

The reaction is initiated by the activation of the carbonyl group of 4-heptenal by an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. youtube.comfiveable.me Alcohols, like ethanol, are generally weak nucleophiles and react slowly with carbonyl compounds under neutral conditions. openstax.orglibretexts.org The acid catalyst plays a crucial role by protonating the carbonyl oxygen atom. libretexts.orgnumberanalytics.com

This protonation significantly increases the electrophilicity of the carbonyl carbon. chemistryscore.comfiveable.me By donating a lone pair to the proton (a Lewis acid), the carbonyl oxygen acquires a formal positive charge. libretexts.org This positive charge makes the carbonyl group a much stronger electron-withdrawing group, rendering the carbonyl carbon more susceptible to attack by the weak nucleophilic ethanol. libretexts.orglibretexts.org This activation step is essential for the reaction to proceed at a practical rate. byjus.com The activated carbonyl can be represented as a resonance-stabilized carbocation, which highlights the increased positive character on the carbon atom. openochem.org

Intermolecular Electrophilic and Nucleophilic Processes

Following the acid activation of the carbonyl group, a series of intermolecular electrophilic and nucleophilic steps occur. masterorganicchemistry.com

Nucleophilic Attack and Hemiacetal Formation: The first key intermolecular process involves the nucleophilic attack of an ethanol molecule on the now highly electrophilic carbonyl carbon of the protonated 4-heptenal. libretexts.orgchemistryscore.com This attack breaks the carbon-oxygen pi bond, and the electrons are pushed to the protonated oxygen, neutralizing its charge. This step results in the formation of a tetrahedral intermediate. byjus.com A subsequent deprotonation step, often involving another molecule of the alcohol or the conjugate base of the acid catalyst, yields a hemiacetal. libretexts.orglibretexts.org Hemiacetals are typically unstable and exist in equilibrium with the starting aldehyde and alcohol. openochem.orgmasterorganicchemistry.com

Conversion to Acetal: The hemiacetal intermediate then undergoes further reaction to form the stable acetal. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgopenochem.org The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, which form a new pi bond with the carbon, leading to the formation of a resonance-stabilized oxonium ion. libretexts.orgopenstax.org This oxonium ion is a potent electrophile. openochem.org

Final Nucleophilic Attack: A second molecule of ethanol then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. libretexts.orglibretexts.org This leads to a protonated acetal. The final step of the mechanism is the deprotonation of this intermediate by a weak base (like water or another alcohol molecule) to yield the final product, this compound, and regenerate the acid catalyst. libretexts.orgopenstax.org Each step in this sequence is reversible. chemistryscore.com

The following table summarizes the key stages in the formation of this compound.

| Step | Reactant(s) | Key Process | Intermediate/Product |

| 1 | 4-Heptenal, Acid (H+) | Acid Activation: Protonation of the carbonyl oxygen. | Protonated 4-Heptenal |

| 2 | Protonated 4-Heptenal, Ethanol | Nucleophilic Attack: Ethanol attacks the carbonyl carbon. | Protonated Hemiacetal |

| 3 | Protonated Hemiacetal | Deprotonation: Loss of a proton. | 4-Heptenal Diethyl Hemiacetal |

| 4 | 4-Heptenal Diethyl Hemiacetal, Acid (H+) | Protonation: The hydroxyl group is protonated. | Protonated Hemiacetal |

| 5 | Protonated Hemiacetal | Elimination: Loss of water molecule. | Oxonium Ion |

| 6 | Oxonium Ion, Ethanol | Nucleophilic Attack: Second ethanol molecule attacks. | Protonated this compound |

| 7 | Protonated this compound | Deprotonation: Loss of a proton. | This compound |

Reaction Chemistry and Transformational Studies of 4 Heptenal Diethyl Acetal

Further Chemical Transformations and Derivatization Studies

Role of 4-Heptenal (B13408354) Diethyl Acetal (B89532) as a Synthetic Intermediate

Polymerization Studies (e.g., Polyacetal Formation from Related Monomers)

While specific polymerization studies involving 4-heptenal diethyl acetal are not extensively documented in publicly available literature, the formation of polyacetals from related monomers is a well-established field in polymer chemistry. xometry.comwikipedia.org Polyacetals, also known as polyoxymethylene (POM), are engineering thermoplastics recognized for their high stiffness, excellent dimensional stability, and low friction. wikipedia.orgplasticranger.com The fundamental process involves the polymerization of monomers containing aldehyde or acetal functionalities.

The polymerization of formaldehyde (B43269) is the most common example, leading to the production of polyoxymethylene homopolymer. wikipedia.orgplasticranger.com This process typically involves the anionic catalysis of anhydrous formaldehyde. plasticranger.com The resulting polymer chains are often stabilized by end-capping with a reagent like acetic anhydride (B1165640) to prevent depolymerization. plasticranger.com

Another major route is the formation of polyacetal copolymers. This process often begins with the acid-catalyzed trimerization of formaldehyde to 1,3,5-trioxane. xometry.com This cyclic trimer is then subjected to cationic polymerization. plasticranger.com To enhance thermal stability and chemical resistance, comonomers are introduced into the polymer chain. Common comonomers include cyclic ethers or cyclic acetals like 1,3-dioxolane (B20135) or ethylene (B1197577) oxide. xometry.comwikipedia.orgwikipedia.org The polymerization of trioxane (B8601419) and a comonomer like dioxolane is typically initiated by an acid catalyst, such as boron trifluoride etherate (BF₃OEt₂). wikipedia.org

The presence of the double bond in this compound introduces the potential for other polymerization pathways or for post-polymerization modification. However, the primary focus in the context of polyacetal formation would be the reactivity of the acetal group. The general characteristics of polyacetal resins formed from related monomers are summarized in the table below.

Table 1: General Properties of Polyacetal (POM) Resins

| Property | Value Range | ASTM Test |

|---|---|---|

| Density | 1.39–1.43 g/cm³ | - |

| Tensile Strength | 10,000 psi | D638 |

| Flexural Modulus | 420 ksi | D790 |

| Water Absorption (24 hr) | 0.25% | D570 |

| Heat Deflection Temp. (264 psi) | 257 °F | D648 |

Data sourced from general material property databases for polyacetal plastics. xometry.com

Stereoselective Reactivity of this compound

The structure of this compound, featuring both a stereogenic center at the double bond ((E) or (Z) configuration) and a prochiral center at the acetal carbon, makes it a candidate for various stereoselective reactions. ontosight.aiontosight.ai The field of asymmetric synthesis focuses on controlling the formation of stereoisomers, a critical aspect in the synthesis of complex target molecules like pharmaceuticals and agrochemicals. ontosight.aiu-tokyo.ac.jp

The acetal group itself, while generally stable under neutral or basic conditions, can influence the stereochemical outcome of reactions at nearby functional groups. ontosight.aimasterorganicchemistry.com For instance, asymmetric induction in the cyclization of olefinic acetals has been demonstrated, where the existing chirality or the presence of a chiral catalyst directs the formation of a specific stereoisomer. acs.org Furthermore, the acetal can act as a directing group in reactions such as enantioselective carbolithiation, where its coordination to the metal reagent dictates the facial selectivity of the addition to the double bond. rsc.org

The alkene moiety in this compound is a key site for stereoselective transformations. Reactions such as asymmetric dihydroxylation, epoxidation, or hydrogenation, employing chiral catalysts, could in principle be used to introduce new stereocenters with high enantiomeric excess. The specific configuration of the double bond ((E) or (Z)) is crucial as it can determine the relative stereochemistry of the newly formed centers. ontosight.aiontosight.ai

While specific, detailed research on the stereoselective reactions of this compound is limited, the principles of asymmetric catalysis can be applied to predict its potential reactivity. Chiral catalysts, including organocatalysts like proline derivatives or transition metal complexes with chiral ligands, are commonly used to achieve high stereoselectivity in reactions involving aldehydes and alkenes. u-tokyo.ac.jpresearchgate.net For example, enantioselective aldol (B89426) or Henry reactions of the parent aldehyde (4-heptenal) could be achieved using such catalysts, followed by acetalization to yield stereochemically enriched this compound. researchgate.net

Table 2: Potential Stereoselective Reactions of this compound

| Reaction Type | Reagents/Catalyst Type | Potential Outcome |

|---|---|---|

| Asymmetric Epoxidation | Chiral catalyst (e.g., Sharpless catalyst) + Oxidant | Enantiomerically enriched epoxide |

| Asymmetric Dihydroxylation | Chiral ligand (e.g., AD-mix) + OsO₄ | Enantiomerically enriched diol |

| Asymmetric Hydrogenation | Chiral phosphine (B1218219) ligand + Rh or Ru catalyst | Enantiomerically enriched saturated acetal |

| Asymmetric Cyclization | Lewis acid or chiral Brønsted acid | Diastereomerically enriched cyclic ether |

This table represents hypothetical applications of established stereoselective methods to the substrate.

The development of such stereoselective transformations is essential for accessing optically pure compounds for various applications, including their potential use as intermediates in the synthesis of complex natural products or bioactive molecules. ontosight.airesearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

The precise determination of the molecular structure of 4-Heptenal (B13408354) diethyl acetal (B89532) is fundamental to understanding its chemical properties and potential applications. Techniques such as NMR, MS, and IR spectroscopy provide complementary information that, when combined, offers a detailed structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the (E) and (Z) isomers of 4-Heptenal diethyl acetal. thegoodscentscompany.comontosight.ai The spatial arrangement of atoms in these isomers results in distinct chemical environments for the protons and carbons, leading to unique NMR spectral data.

Table 1: Predicted Key NMR Signals for this compound Isomers

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) for (Z)-isomer | Predicted Chemical Shift (ppm) for (E)-isomer | Key Differentiating Feature |

| ¹H | Vinylic Protons (-CH=CH-) | ~5.3 - 5.5 | ~5.4 - 5.6 | J-coupling constant (~10-12 Hz for cis, ~14-18 Hz for trans) |

| ¹H | Acetal Proton (-CH(OEt)₂) | ~4.5 | ~4.5 | |

| ¹H | Methylene Protons (-CH₂-) adjacent to C=C | ~2.0 - 2.2 | ~2.0 - 2.2 | |

| ¹H | Ethyl Protons (-OCH₂CH₃) | ~3.4 - 3.7 (quartet), ~1.2 (triplet) | ~3.4 - 3.7 (quartet), ~1.2 (triplet) | |

| ¹³C | Vinylic Carbons (-CH=CH-) | ~125 - 135 | ~125 - 135 | Slight shift differences |

| ¹³C | Acetal Carbon (-CH(OEt)₂) | ~100 - 105 | ~100 - 105 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation

Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₁H₂₂O₂. fda.govnih.gov Electron ionization (EI) mass spectrometry of the parent aldehyde, 4-Heptenal, shows a molecular weight of 112.1696 g/mol . nist.gov For the diethyl acetal derivative, the expected molecular weight is approximately 186.29 g/mol . fda.govnih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragments would likely include the loss of an ethoxy group (-OCH₂CH₃) and cleavage at the C-C bonds adjacent to the double bond and the acetal group. This fragmentation data helps to piece together the molecule's structure and corroborate the findings from other spectroscopic methods.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the C=C double bond, C-O single bonds of the acetal, and C-H bonds.

The absence of a strong absorption band in the carbonyl region (around 1700-1730 cm⁻¹) confirms the conversion of the aldehyde to the acetal. The presence of C-O stretching vibrations, typically in the 1000-1200 cm⁻¹ region, is indicative of the acetal group. libretexts.org The C=C stretching vibration would appear in the region of 1640-1680 cm⁻¹. libretexts.org The specific position and intensity of these bands can also offer subtle clues about the isomeric configuration.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | 2850-3000 | Strong |

| C-H (alkene) | Stretch | 3000-3100 | Medium |

| C=C (alkene) | Stretch | 1640-1680 | Medium to Weak |

| C-O (acetal) | Stretch | 1000-1200 | Strong |

| C-H | Bend | 1350-1470 | Medium |

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Given its volatile nature, Gas Chromatography is a particularly suitable method.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the primary method for analyzing the volatile components of a sample containing this compound. nih.govresearchgate.net This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. It is highly effective for separating the (E) and (Z) isomers of this compound, which often have slightly different retention times.

In the analysis of flavor and fragrance compounds, GC is often coupled with a mass spectrometer (GC-MS), allowing for the identification of individual components as they elute from the column. jsmcentral.org This powerful combination provides both qualitative and quantitative information about the sample's composition. For instance, a typical analysis might reveal the presence of both the cis and trans isomers, with one being the major component. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While GC is more common for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be utilized for the purity assessment of this compound, particularly for non-volatile impurities or when derivatization for GC is not desirable. google.commdpi.com

HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By selecting the appropriate column and mobile phase, it is possible to separate this compound from any starting materials, byproducts, or degradation products. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative determination of its purity.

Isomeric Purity and Composition Analysis

The isomeric purity of this compound is a critical parameter, particularly due to the presence of a double bond at the C4-C5 position, which can exist in either the cis (Z) or trans (E) configuration. ontosight.aithegoodscentscompany.com The relative proportion of these isomers can significantly influence the material's physical and chemical properties. Commercial preparations of this compound are often available as a mixture of these isomers, with purities typically around 97% for the sum of both. thegoodscentscompany.com For instance, one common specification details a composition of 75-79% (Z)-isomer and 19-21% (E)-isomer. thegoodscentscompany.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for isomeric analysis. 1H NMR spectroscopy can distinguish between the cis and trans isomers by analyzing the coupling constants and chemical shifts of the vinylic protons at the C4 and C5 positions. sci-hub.seresearchgate.net For unsaturated acetals, the signals corresponding to the protons of the double bond are typically found in the range of 5.00-6.00 ppm. researchgate.net Differences in the spatial arrangement of the substituents on the double bond in the cis and trans isomers lead to distinct NMR spectral patterns. oup.com

In addition to geometric isomers, the composition analysis may also involve the identification of other related substances, such as the parent aldehyde (4-heptenal) or byproducts from the synthesis or degradation processes. rsc.org The presence of the parent aldehyde can be problematic as it may undergo oxidation or other reactions, affecting the stability and sensory profile of the material. und.edu

Below is an interactive data table summarizing typical specifications for the isomeric composition of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide valuable theoretical insights into the structure, properties, and reactivity of this compound and related compounds. These studies can complement experimental data and aid in the interpretation of analytical results. While specific computational studies on this compound are not extensively documented in publicly available literature, general principles from studies on unsaturated aldehydes, acetals, and similar molecules can be applied. nih.govuta.edunih.gov

Conformational Analysis: One key area of computational investigation is the conformational analysis of the molecule. nist.gov Due to the flexible alkyl chain and the diethyl acetal group, this compound can exist in numerous conformational isomers. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the relative energies of different conformers and identify the most stable structures. rsc.org For instance, studies on the related compound 1-heptanal have shown the existence of multiple stable conformers, which were identified by comparing experimentally observed rotational spectra with high-level ab initio calculations. nist.gov A similar approach could elucidate the preferred three-dimensional structures of the (E)- and (Z)-isomers of this compound.

Spectroscopic Properties Prediction: Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants. oup.com These predicted values can then be compared with experimental spectra to confirm structural assignments, including the stereochemistry of the double bond. oup.com Such calculations are crucial for distinguishing between isomers when experimental data alone is ambiguous.

Reactivity and Mechanistic Studies: Molecular modeling can be employed to study the reactivity of this compound. For example, the hydrolysis of the acetal group under acidic conditions is a characteristic reaction. ontosight.ai Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. Similarly, the reactivity of the double bond in reactions such as additions or oxidations can be investigated. Theoretical studies on the cyclization of alkynyl aldehyde acetals, for example, have used DFT calculations to propose reaction intermediates and pathways. nih.gov

The table below presents hypothetical calculated molecular properties for the (E) and (Z) isomers of this compound, which could be obtained from computational chemistry studies.

Biochemical and Biological Research Perspectives

Metabolic Transformation Studies

The metabolic fate of 4-heptenal (B13408354) diethyl acetal (B89532), like other aliphatic acetals, is primarily governed by hydrolysis. inchem.org This process is a critical first step in its biotransformation, leading to the formation of its constituent aldehyde and alcohol.

In vitro studies using simulated gastric fluid have demonstrated that aliphatic acetals, including 4-heptenal diethyl acetal, undergo hydrolysis. inchem.org This acid-catalyzed cleavage yields 4-heptenal and ethanol (B145695). inchem.orgwho.int The reaction is generally rapid in the acidic environment of the stomach. inchem.org Evidence from studies on related aliphatic acetals in rabbits suggests that this hydrolysis occurs quickly following oral administration. inchem.org

The primary metabolites identified from the hydrolysis of this compound are:

4-Heptenal inchem.orgwho.int

Ethanol inchem.orgwho.int

Subsequent metabolism of these initial products follows well-established pathways for aldehydes and alcohols. inchem.org

Table 1: Identified Metabolites of this compound

| Parent Compound | Metabolite | Metabolic Process |

| This compound | 4-Heptenal | Hydrolysis |

| This compound | Ethanol | Hydrolysis |

Following hydrolysis, the resulting metabolites, 4-heptenal and ethanol, are further processed by various enzymes. The linear, unsaturated aldehyde, 4-heptenal, is expected to be oxidized to its corresponding carboxylic acid. inchem.org This oxidation is a primary detoxification pathway for aldehydes. inchem.org Similarly, ethanol is metabolized, primarily by oxidation, first to acetaldehyde (B116499) and then to acetic acid. inchem.org

The enzymatic pathways involved in the biotransformation of the metabolites of this compound are consistent with the general metabolism of aliphatic aldehydes and alcohols. inchem.org The low intake levels of this compound as a flavoring agent suggest that these metabolic pathways are unlikely to become saturated. inchem.org

Mechanistic Investigations of Biological Activities

While primarily used as a flavoring agent, some research has explored the potential biological activities of this compound and related compounds.

There is emerging interest in the potential anti-inflammatory properties of this compound. However, detailed molecular-level investigations into its specific anti-inflammatory mechanisms are not extensively documented in the currently available scientific literature. Research in this area is still in a preliminary phase.

The specific mechanisms of how this compound interacts at the cellular and subcellular levels are not well-defined in published research. As an acetal, it is relatively stable under neutral or basic conditions but is susceptible to hydrolysis in acidic environments, such as those found in certain cellular compartments like lysosomes. ontosight.ai Its lipophilic nature, suggested by its solubility in alcohol and insolubility in water, may facilitate its interaction with cellular membranes. The biological activity of its metabolite, 4-heptenal, an α,β-unsaturated aldehyde, could involve interactions with cellular nucleophiles, such as proteins and DNA.

Studies on Genotoxicity and Related Biological Endpoints

The genotoxic potential of this compound and its metabolites has been a subject of evaluation by food safety authorities. thegoodscentscompany.com As part of the safety assessment of flavoring agents, potential genotoxicity is a critical endpoint. thegoodscentscompany.comperflavory.com

Metabolomics and Biomarker Discovery Research Involving this compound

Extensive research into the metabolomic profile of this compound and its potential as a biomarker is an emerging field. Currently, dedicated studies focusing solely on the role of this compound in metabolomics and biomarker discovery are limited. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, often casts a wide net to identify compounds that can serve as indicators of a biological state. nih.gov In this context, the investigation of specific acetals like this compound is a niche but potentially significant area of research.

Volatile organic compounds (VOCs) and their derivatives are increasingly being investigated as potential non-invasive biomarkers for various diseases. henryford.com The analysis of these compounds in breath, for instance, can provide insights into metabolic processes. henryford.com While direct research on this compound as a biomarker is not yet prevalent in publicly available scientific literature, the broader class of aldehydes and acetals is of interest to the scientific community.

Future research may focus on identifying the metabolic pathways in which this compound is involved and whether its concentration in biological samples (such as blood, urine, or breath) correlates with specific diseases or physiological conditions. Such studies would typically employ advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the compound. nih.gov

As the field of metabolomics continues to advance, it is plausible that the significance of less-studied compounds like this compound will be elucidated, potentially revealing novel biomarkers for health and disease.

Detailed Research Findings

At present, there are no specific, detailed research findings available in peer-reviewed literature that establish a direct link between this compound and its role as a biomarker in metabolomics studies. The scientific community has not yet published data that would allow for the creation of a data table detailing its correlation with diseases or its concentration changes in different biological states.

Environmental and Sustainability Research Considerations

Degradation Pathways and Environmental Fate Studies

The ultimate fate of 4-heptenal (B13408354) diethyl acetal (B89532) in the environment is dictated by its susceptibility to various degradation processes. The primary mechanisms of breakdown are atmospheric oxidation and hydrolysis within aquatic and soil environments.

While direct atmospheric oxidation data for 4-heptenal diethyl acetal is scarce, valuable insights can be gleaned from studies on structurally similar unsaturated aldehydes like heptenal. In the atmosphere, such compounds are primarily degraded by reactions with hydroxyl radicals (OH) during daylight hours and nitrate (B79036) radicals (NO3) at night. rsc.org

Ozonolysis, the reaction with atmospheric ozone (O3), represents another significant degradation pathway, which involves the cleavage of the carbon-carbon double bond. wikipedia.org Research on the ozonolysis of C7–C9 unsaturated aldehydes, including trans-2-heptenal (B126707), has established specific reaction rate coefficients. conicet.gov.arrsc.org For trans-2-heptenal, the rate coefficient for its reaction with ozone at 298 K has been determined to be (2.47 ± 0.73) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. conicet.gov.arrsc.org The principal products from the ozonolysis of trans-2-heptenal are anticipated to be pentanal and glyoxal. rsc.org In aqueous environments, the ozonolysis of unsaturated fatty acids is known to produce aldehydes and hydrogen peroxide. nih.gov

It is crucial to recognize that while the acetal group of this compound is generally stable under neutral and basic conditions, the double bond remains susceptible to atmospheric reactions. ontosight.ai Consequently, the atmospheric fate of this compound is likely governed by reactions involving its unsaturated bond.

Atmospheric Oxidation Data for Related Unsaturated Aldehydes

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

|---|---|---|---|---|

| trans-2-Heptenal | O₃ | (2.47 ± 0.73) x 10⁻¹⁸ | - | conicet.gov.arrsc.org |

| trans-2-Hexenal | Cl | (3.17 ± 0.72) x 10⁻¹⁰ | 9 hours (coastal) | acs.org |

The acetal functional group is known to undergo hydrolysis under acidic conditions, breaking down into its constituent aldehyde or ketone and alcohol. ontosight.aiorgoreview.comyoutube.com In the case of this compound, hydrolysis would yield 4-heptenal and ethanol (B145695). who.int This acid-catalyzed reaction proceeds through the protonation of one of the acetal oxygen atoms, which enhances its capacity as a leaving group. orgoreview.comyoutube.com

Although acetals are generally stable in neutral to basic aqueous solutions, studies have demonstrated that hydrolysis can occur in neutral water under hydrothermal conditions. researchgate.net The rate of this degradation is influenced by the acetal's structure, with cyclic acetals often exhibiting greater stability than their acyclic counterparts. rsc.org The presence of acidic substances or enzymes in soil and water could potentially accelerate the breakdown of this compound. The resulting 4-heptenal is a naturally occurring and biodegradable compound found in certain foods. researchgate.net The complete degradation of the acetal is expected to result in environmentally benign molecules. rsc.org

Green Chemistry Approaches in Production and Application

The principles of green chemistry are aimed at minimizing the environmental impact of chemical processes. ymerdigital.com For this compound, this translates to the development of sustainable synthetic methodologies and a comprehensive assessment of its environmental footprint throughout its lifecycle.

Traditional methods for synthesizing acetals often employ strong, corrosive acid catalysts, leading to significant waste and environmental concerns. rsc.orgnih.gov In response, green chemistry has driven the innovation of more sustainable alternatives:

Heterogeneous Catalysts: The use of solid acid catalysts, such as Algerian natural kaolin (B608303) or mesoporous materials like Al-SBA-15, offers significant advantages, including facile separation from the reaction mixture and the potential for catalyst reuse. ymerdigital.comresearchgate.net

Photo-organocatalysis: This novel approach utilizes an organic dye, like thioxanthenone, as a photocatalyst in conjunction with a light source, such as inexpensive household lamps, to facilitate the acetalization of aldehydes under mild conditions. rsc.orgrsc.org This method circumvents the need for harsh acids and metals. rsc.org

Solvent-Free or Greener Solvents: Performing reactions in the absence of a solvent or utilizing more environmentally friendly solvents, such as cyclopentyl methyl ether with ammonium (B1175870) salts, can drastically reduce waste generation. ymerdigital.comresearchgate.net

Comparison of Acetal Synthesis Methods

| Method | Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Traditional | Strong mineral acids (e.g., H₂SO₄, HCl) | Often requires water removal | High yields | nih.gov |

| Heterogeneous Catalysis | Algerian natural kaolin, Al-SBA-15 | Solvent-free or greener solvents | Catalyst reusability, reduced waste | ymerdigital.comresearchgate.net |

| Photo-organocatalysis | Thioxanthenone, Eosin Y | Household lamps, mild conditions | Green, efficient, avoids harsh acids and metals | rsc.orgrsc.org |

A Lifecycle Assessment (LCA) provides a holistic framework for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. perfumerflavorist.com For a fragrance ingredient such as this compound, an LCA would examine resource utilization, manufacturing energy consumption, and the compound's environmental fate following its use in consumer products. perfumerflavorist.comresearchgate.net

While a specific LCA for this compound is not publicly available, the fragrance industry is increasingly embracing sustainability. perfumerflavorist.com Leading companies in the flavor and fragrance sector are conducting LCAs on representative ingredients to better understand their environmental profiles. iff.comiff.com These assessments often reveal that the sourcing of raw materials and transportation contribute more significantly to the carbon footprint than the manufacturing process itself. iff.comiff.com Furthermore, the direct environmental impact of the fragrance during the use phase of a consumer product is typically negligible compared to other product components and consumer habits. perfumerflavorist.com

Indoor Air Chemistry and Reaction Products

Volatile organic compounds (VOCs), including aldehydes and acetals, are ubiquitous in indoor environments. researchgate.netdiva-portal.org Their presence stems from emissions from a variety of sources such as building materials, consumer products, and human activities. rsc.org Unsaturated aldehydes, in particular, are susceptible to reactions with indoor oxidants like ozone. nih.gov

Ozone that penetrates indoor spaces can react with unsaturated compounds on surfaces, leading to the formation of secondary pollutants, including various aldehydes. diva-portal.orgnih.gov For instance, the reaction of ozone with materials like carpets has been demonstrated to generate a range of aldehydes. diva-portal.org Although specific research on the indoor air chemistry of this compound is limited, its unsaturated structure suggests a potential for reaction with indoor ozone. However, given its application as a fragrance ingredient, its concentration in indoor air is expected to be very low. rsc.org

Common Indoor Aldehydes and Their Potential Sources

| Aldehyde | Potential Indoor Sources | Reference |

|---|---|---|

| Formaldehyde (B43269) | Building materials, combustion, ozone reactions | researchgate.netdiva-portal.org |

| Acetaldehyde (B116499) | Building materials, combustion, ozone reactions | researchgate.netdiva-portal.org |

| Nonanal | Ozone reactions with painted walls and human skin | nih.gov |

| Decanal | Ozone reactions with human skin | nih.gov |

Industrial and Applied Research Perspectives

Research into 4-Heptenal (B13408354) Diethyl Acetal (B89532) as a Flavor and Fragrance Ingredient

4-Heptenal diethyl acetal is a significant compound in the flavor and fragrance industry, valued for its unique sensory characteristics. ontosight.ai It is a colorless liquid that is insoluble in water but soluble in alcohol. This compound is known for its fatty and creamy odor and is used to impart specific scent and taste profiles to a variety of products, including perfumes, cosmetics, and foods. ontosight.aiulprospector.com The Flavor and Extract Manufacturers Association (FEMA) has evaluated it for use as a flavoring substance, assigning it FEMA number 3349. ontosight.ai

The cis-isomer, in particular, is noted for its fatty, creamy aroma and is recommended for use in balsamic fragrances like vanilla and cream. ulprospector.comthegoodscentscompany.com In flavor applications, it provides a subtle cream note that is useful in vanilla and dairy-flavored products. thegoodscentscompany.comulprospector.com The diethyl acetal group serves to protect the aldehyde functional group, which enhances the compound's stability and makes it suitable for a broader range of applications. ontosight.ai

Interactive Table: Odor and Flavor Profile of this compound Isomers

| Isomer | Odor Description | Flavor Profile | Common Applications |

| cis-4-Heptenal (B146815) diethyl acetal | Fatty, creamy. ulprospector.com | A subtle cream note. thegoodscentscompany.com | Balsamic fragrances (vanilla, cream), vanilla and dairy-flavored foods. thegoodscentscompany.comulprospector.com |

| (E)-4-Heptenal diethyl acetal | Not specified | Not specified | Used in flavors and fragrances. ontosight.ai |

The relationship between a molecule's structure and its perceived scent is a central focus in flavor and fragrance chemistry. researchgate.net For acetals like this compound, the molecular structure, including the arrangement of atoms and the presence of specific functional groups, dictates its interaction with olfactory receptors, thereby determining its odor profile. The stereochemistry of the double bond in the heptenal backbone, designated as (E)- or (Z)- (cis), is crucial for the compound's physical, chemical, and biological properties, and thus its specific scent and taste characteristics. ontosight.ai

The study of structure-activity relationships aims to predict the sensory properties of a compound based on its chemical structure. researchgate.nettandfonline.com This understanding allows for the targeted synthesis of novel fragrance and flavor ingredients with desired characteristics. researchgate.net In the case of acetals, their formation from an aldehyde and an alcohol can result in a new odor note that is often more stable than the parent aldehyde. researchgate.net

The stability of flavor and fragrance compounds is critical for maintaining the sensory quality of consumer products over time. Acetals, such as this compound, are generally stable under neutral and basic conditions. ontosight.ai This stability is advantageous in many food and cosmetic formulations. ontosight.ai However, they are susceptible to hydrolysis back to the parent aldehyde and alcohol under acidic conditions. ontosight.ai This reactivity is a key consideration in the formulation of acidic products, as the released aldehyde may have a different and potentially less desirable sensory profile.

Potential Applications in Polymer Science and Materials Research

The unique chemical structure of this compound, containing both a double bond and an acetal group, presents opportunities for its use in polymer science. The acetal functional group, in particular, can impart desirable characteristics to polymers. rsc.orgrsc.org

There is growing interest in the development of polymers from renewable resources, and this compound can be considered as a potential bio-based monomer. researchgate.net Polyacetals are a class of polymers that contain acetal linkages in their backbone. rsc.orgrsc.org These polymers can exhibit a range of properties, from elastomers to rigid materials, depending on their specific molecular structure. rsc.orgrsc.org

A key advantage of incorporating acetal groups into a polymer is the potential for degradability, reprocessability, and recyclability. rsc.orgrsc.org The acetal linkage is susceptible to hydrolysis under acidic conditions, which allows for the controlled degradation of the polymer. ontosight.ai This property is particularly valuable for applications such as drug delivery systems and environmentally friendly plastics. nih.gov Research into bio-based polyacetals is an active field, with a focus on synthesizing these polymers from renewable starting materials to create more sustainable materials. rsc.orgrsc.orgresearchgate.net

Process Research and Development for Industrial-Scale Production

The industrial-scale production of this compound involves several key chemical transformations. A common synthetic route involves the preparation of 4-heptynal dialkylacetal as an intermediate. google.com This can be achieved by reacting an alkali metal butynilide with a β-halopropionaldehyde dialkylacetal. google.com The resulting 4-heptynal dialkylacetal can then be partially hydrogenated using a Lindlar catalyst to yield the desired cis-4-heptenal dialkylacetal. google.com

The synthesis of acetals, in general, can be catalyzed by various acids, including Lewis and Brønsted acids. researchgate.netymerdigital.com Green chemistry approaches are being explored for acetal synthesis, utilizing more environmentally friendly catalysts and solvents. ymerdigital.com For instance, heterogeneous catalysts like natural kaolin (B608303) have been shown to be effective for the acetalization of aldehydes. ymerdigital.com The development of efficient and sustainable catalytic systems is crucial for the cost-effective and environmentally responsible industrial production of this compound.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize reaction parameters (e.g., 0.1 mol% p-toluenesulfonic acid catalyst, 60°C, 6 hours) and validate purity via inter-laboratory round-robin testing. Publish detailed spectral data (NMR, IR) in open-access repositories for cross-comparison .

Safety and Environmental Compliance

Q. What waste disposal protocols are compliant with environmental regulations for this compound?

Q. How can researchers design experiments to minimize electrostatic discharge risks during large-scale handling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.